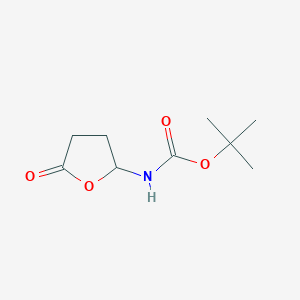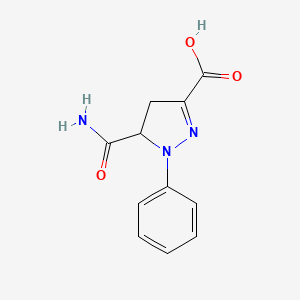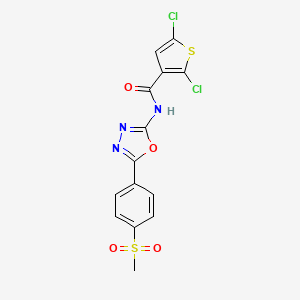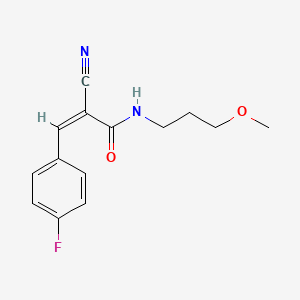
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Wirkmechanismus
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of various types of cancer. By blocking the activity of BTK, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibits the growth and survival of cancer cells, while sparing normal cells.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to enhance the activity of immune cells, which could potentially improve the efficacy of immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of interest is the development of combination therapies that include (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide and other drugs with complementary mechanisms of action. Another area of interest is the exploration of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide's potential in other diseases beyond cancer, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide could lead to the discovery of even more effective therapies.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The yield of the final product is generally high, which makes it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for further development.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-8-2-7-17-14(18)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAPODVTXCPNJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

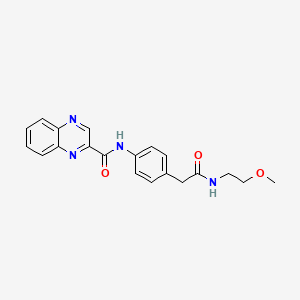
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)
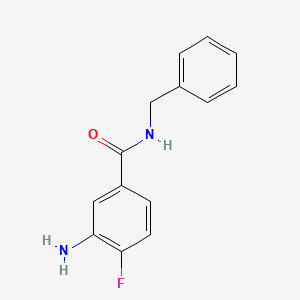
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
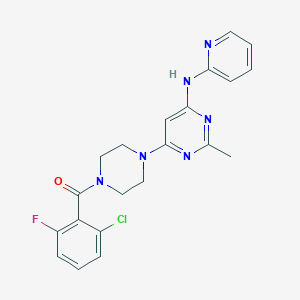
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)
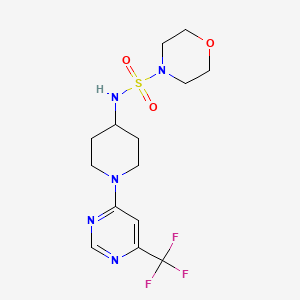
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
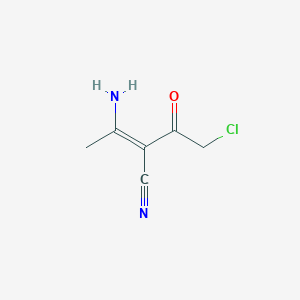
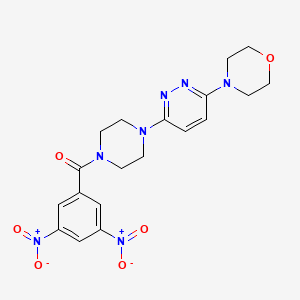
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)
